molecular formula C27H28N4O3S B2497449 N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242855-44-2

N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2497449
CAS RN: 1242855-44-2
M. Wt: 488.61
InChI Key: JCCYWJGUSWRJJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide" involves complex chemical reactions, including condensation, cyclization, and substitution reactions, which are critical for constructing the pyrimidin-2-yl and piperidine components of the molecule. The detailed synthesis process involves multiple steps, starting from basic building blocks to the final compound, emphasizing the importance of each step in achieving the desired chemical structure and properties (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a dihydrothieno[3,2-d]pyrimidin-2-yl core, attached to a piperidine ring through a carboxamide linkage, and further substituted with various groups that influence the molecule's chemical behavior and biological activity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, play a crucial role in elucidating the structural features and confirming the identity of synthesized compounds (Tumkevičius, 1994).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitutions, electrophilic additions, and ring transformations, which are pivotal in modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents attached to the core structure (Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Solubility in various solvents affects the bioavailability and pharmacokinetics, while the melting point and crystalline structure can influence the stability and shelf life of the pharmaceutical products (Schroeder et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and stability under different conditions, are essential for understanding the behavior of these compounds in biological systems and during chemical synthesis. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment (Nie et al., 2020).

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds derived from specific key intermediates, such as benzodifuranyl and thiazolopyrimidines, has been explored for their potential anti-inflammatory and analgesic properties. These compounds show significant activity in inhibiting cyclooxygenase enzymes, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

  • Research on thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against tuberculosis, showcasing the potential of such chemical frameworks in developing new antimicrobial agents (Jeankumar et al., 2013).

Synthesis of Fused Heterocyclic Systems

  • The synthesis of novel pyrido and thieno pyrimidines, as well as related fused systems, has been explored, leading to compounds with varied potential applications in medicinal chemistry and material science. These syntheses contribute to the chemical diversity and complexity of pyrimidine derivatives (Bakhite et al., 2005).

Anti-Angiogenic and DNA Cleavage Activities

  • A series of novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their potential anti-angiogenic and DNA cleavage activities. Such studies highlight the importance of structural modification in achieving desired biological activities and could lead to the development of new anticancer agents (Kambappa et al., 2017).

Antimicrobial Activity of Pyridine Derivatives

  • The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity demonstrate the ongoing exploration of pyridine-based compounds in addressing microbial resistance. These findings contribute to the search for new antimicrobial agents with potential clinical applications (Patel et al., 2011).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-22-13-7-6-11-19(22)15-28-25(32)20-12-8-14-31(16-20)27-29-23-21(18-9-4-3-5-10-18)17-35-24(23)26(33)30-27/h3-7,9-11,13,17,20H,2,8,12,14-16H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCYWJGUSWRJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

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